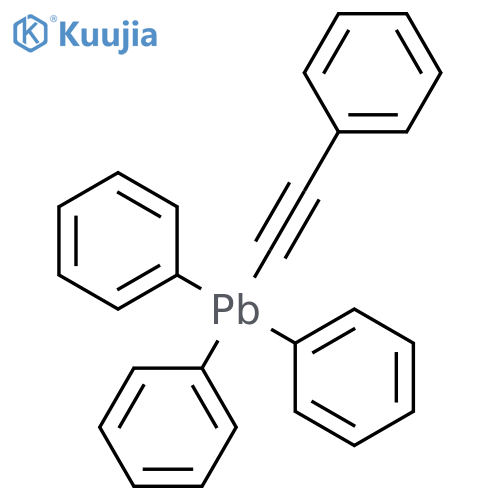Cas no 5072-98-0 (Plumbane,triphenyl(phenylethynyl)- (8CI,9CI))

5072-98-0 structure
商品名:Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 化学的及び物理的性質
名前と識別子
-
- Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)
- triphenyl(2-phenylethynyl)plumbane
- TRIPHENYL(PHENYLETHYNYL)LEAD
- Triphenyl(phenylethynyl)lead(IV)
- 1-PHENYL-2-(TRIPHENYLPLUMBYL)ACETYLENE
- Lead,triphenyl(phenylethynyl)-(7CI)
- Phenylaethinyl-triphenylblei
- Triphenyl(phenylethynyl)lead( cento)
- DTXSID70399579
- AKOS024319384
- Triphenyl(phenylethynyl)lead(IV), 97%
- 5072-98-0
- FT-0635532
- triphenyl(phenylethynyl)plumbane
- DB-051832
-
- MDL: MFCD00092607
- インチ: InChI=1S/C8H5.3C6H5.Pb/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H;
- InChIKey: MGCZPODMNMQFSU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C#C[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 540.13300
- どういたいしつりょう: 540.133
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: No date available
- ゆうかいてん: 54-57 °C (lit.)
- ふってん: 115 ºC
- フラッシュポイント: 華氏温度:239°f< br / >摂氏度:115°C< br / >
- PSA: 0.00000
- LogP: 5.62450
- じょうきあつ: 0.0±1.3 mmHg at 25°C
- ようかいせい: 自信がない
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) セキュリティ情報
-
記号:



- シグナルワード:Danger
- 危害声明: H302 + H332-H360Df-H373-H410
- 警告文: P201-P273-P308+P313-P501
- 危険物輸送番号:UN 2811 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 61-20/22-33-50/53-62
- セキュリティの説明: S45-S53-S60-S61
-
危険物標識:


- リスク用語:R61; R20/22; R33; R50/53; R62
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | J30529885-5g |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) |
5072-98-0 | 97% | 5g |
¥1292 | 2023-11-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02931-5g |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) |
5072-98-0 | 97% | 5g |
¥1578.0 | 2024-07-19 | |
| BAI LING WEI Technology Co., Ltd. | 529885-5G |
Triphenyl(phenylethynyl)lead(IV) |
5072-98-0 | 97% | 5G |
¥ 1292 | 2022-04-25 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237360-5 g |
Triphenyl(phenylethynyl)lead(IV), |
5072-98-0 | 97% | 5g |
¥1,504.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237360-5g |
Triphenyl(phenylethynyl)lead(IV), |
5072-98-0 | 97% | 5g |
¥1504.00 | 2023-09-05 | |
| BAI LING WEI Technology Co., Ltd. | J30S815195-1ea |
1-PHENYL-2-(TRIPHENYLPLUMBYL)ACETYLENE |
5072-98-0 | AldrichCPR | 1ea |
¥1396 | 2023-11-24 |
Plumbane,triphenyl(phenylethynyl)- (8CI,9CI) 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
5072-98-0 (Plumbane,triphenyl(phenylethynyl)- (8CI,9CI)) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
